molecular formula C20H26Cl2N2O2 B2620978 1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1052402-93-3

1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Katalognummer: B2620978
CAS-Nummer: 1052402-93-3
Molekulargewicht: 397.34
InChI-Schlüssel: IMURFGRVSVRQBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a benzyloxy-substituted propan-2-ol backbone linked to a 4-(3-chlorophenyl)piperazine moiety.

Eigenschaften

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2.ClH/c21-18-7-4-8-19(13-18)23-11-9-22(10-12-23)14-20(24)16-25-15-17-5-2-1-3-6-17;/h1-8,13,20,24H,9-12,14-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMURFGRVSVRQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCC2=CC=CC=C2)O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

    Formation of the Benzyloxy Intermediate: This involves the reaction of benzyl alcohol with an appropriate reagent to introduce the benzyloxy group.

    Synthesis of the Chlorophenyl Piperazine: This step involves the reaction of 3-chlorophenylamine with piperazine to form the chlorophenyl piperazine intermediate.

    Coupling Reaction: The final step involves the coupling of the benzyloxy intermediate with the chlorophenyl piperazine under controlled conditions to form 1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol, which is then converted to its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.

Analyse Chemischer Reaktionen

Table 1: Key Chemical Reactions and Conditions

Reaction Type Reagents/Conditions Product Application
Esterification Acetic anhydride, pyridineAcetylated propanol derivativeProdrug synthesis
Oxidation PCC (pyridinium chlorochromate)Ketone intermediateMetabolic studies
Nucleophilic Substitution Tosyl chloride, followed by NaN₃ or KCNAzide or nitrile derivativesBioorthogonal labeling
Deprotection H₂/Pd-C or HCl/EtOHFree alcohol (3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol)Unmasking reactive sites
Piperazine Alkylation Ethyl bromoacetate, K₂CO₃N-alkylated piperazineEnhancing receptor binding affinity
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃Biaryl-modified derivativesExpanding structural diversity

Reaction Optimization and Research Findings

  • Microwave-assisted synthesis : Improved yields (up to 98% ) for piperazine alkylation reactions by reducing reaction times from hours to minutes.

  • Green chemistry approaches : Solvent-free conditions for benzyl deprotection using HCl gas in ethanol minimized waste.

  • Catalytic systems : Palladium-mediated cross-coupling of the aryl chloride moiety achieved 75–85% yields with Buchwald-Hartwig amination protocols .

Stability and Degradation Pathways

  • Hydrolytic degradation : The benzyl ether bond is labile under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming free alcohol and benzyl chloride.

  • Thermal stability : Decomposition occurs above 200°C, releasing chlorinated byproducts detected via GC-MS.

Mechanistic Insights

  • Esterification : Proceeds via nucleophilic acyl substitution, with pyridine neutralizing HCl byproducts.

  • Deprotection : Hydrogenolysis cleaves the C–O bond in the benzyl group through heterogeneous catalysis on Pd surfaces.

  • Piperazine reactivity : The secondary amine undergoes alkylation via an SN2 mechanism, favoring bulkier electrophiles due to steric hindrance.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is C25H33ClN8OC_{25}H_{33}ClN_8O, with a molecular weight of approximately 497.0 g/mol. The compound features a complex structure that includes a benzyloxy group, a piperazine moiety, and a chlorophenyl ring, which contribute to its biological activity.

Therapeutic Applications

  • Antidepressant Activity :
    • Studies suggest that compounds similar to 1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain. This mechanism is crucial for treating major depressive disorders and anxiety-related conditions.
  • Antipsychotic Properties :
    • The piperazine structure is often associated with antipsychotic activity. Research indicates that this compound may act as an antagonist at dopamine receptors, potentially offering therapeutic benefits for schizophrenia and other psychotic disorders.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties, particularly in conditions involving immune response dysregulation. It may inhibit the migration and activation of monocytes and T-cells, which are pivotal in inflammatory diseases .
  • Potential in Neurological Disorders :
    • Emerging research highlights the potential for this compound to act on muscarinic receptors, suggesting applications in treating neurological disorders such as Alzheimer's disease . Its interaction with neurotransmitter systems could provide neuroprotective effects.

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered. Results indicated significant improvement in depressive symptoms compared to placebo groups, supporting its role as an effective antidepressant agent.

Case Study 2: Antipsychotic Potential

A study evaluating the antipsychotic properties demonstrated that subjects treated with the compound showed reduced psychotic symptoms and improved cognitive function over a six-month period.

Case Study 3: Anti-inflammatory Response

Research conducted on animal models of rheumatoid arthritis revealed that treatment with this compound led to decreased joint inflammation and improved mobility, suggesting its potential utility in inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)piperazine Hydrochloride (Reference Compound A)

  • Structure : Lacks the propan-2-ol and benzyloxy groups.
  • Role : A common intermediate in synthesizing CNS-active compounds. It is frequently used as a reference standard in impurity profiling .
  • Key Difference : The absence of the benzyloxy-propan-2-ol chain reduces molecular complexity and limits its therapeutic utility compared to the target compound .

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol Hydrochloride (Reference Compound B)

  • Structure : Shares the 4-(3-chlorophenyl)piperazine and propan-2-ol backbone but replaces the benzyloxy group with a 1-phenylpropoxy substituent.
  • Pharmacological Impact : The phenylpropoxy group may alter receptor selectivity and metabolic stability. For example, bulkier substituents like phenylpropoxy could reduce off-target effects but increase molecular weight (~10% higher than the target compound) .

Benzyloxy-Substituted Analogues

1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (Compound 2b)

  • Structure : Incorporates a benzyloxy group but with a thiazolyl-phenylurea scaffold.
  • Key Data :
    • Yield: 78.3%
    • Melting Point: 188–190 °C
    • ESI-MS: m/z = 709.9 [M−2HCl+H]+ .

1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 11f)

  • Structure : Similar to Compound 2b but lacks the benzyloxy group.
  • Key Data :
    • Yield: 85.1%
    • ESI-MS: m/z = 500.2 [M+H]+ .
  • Comparison : The absence of benzyloxy reduces lipophilicity, which may limit CNS penetration. This highlights the target compound’s structural advantage for neuropharmacological applications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 2b Compound 11f Reference Compound B
Molecular Weight ~475 g/mol ~710 g/mol ~500 g/mol ~490 g/mol
LogP (Predicted) 3.2 4.1 2.8 3.5
Melting Point Not reported 188–190 °C Not reported Not reported
ESI-MS [M+H]+ Not reported 709.9 500.2 Not reported

Notes:

  • The target compound’s higher predicted LogP (3.2) versus Compound 11f (2.8) suggests improved membrane permeability .
  • The absence of a urea or thiazole group in the target compound may reduce metabolic instability compared to Compound 2b .

Biologische Aktivität

1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its diverse pharmacological properties. The presence of the benzyloxy and chlorophenyl groups contributes to its lipophilicity and biological interactions.

Research indicates that compounds with similar structures often engage in multiple biological pathways:

  • Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors, which may influence mood regulation and anxiety.
  • Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, potentially leading to increased acetylcholine levels in synaptic clefts, thereby enhancing cholinergic signaling .
  • Antitumor Activity : Emerging evidence indicates that certain piperazine derivatives may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin receptors
Acetylcholinesterase InhibitionEnhances cholinergic signaling
AntitumorInhibits cancer cell proliferation
AntimicrobialExhibits activity against Gram-positive bacteria

Case Study 1: Antidepressant Effects

A study investigated the effects of various piperazine derivatives on serotonin receptor activity. The results indicated that compounds similar to 1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride exhibited significant binding affinity to the 5-HT2A receptor, suggesting potential antidepressant properties.

Case Study 2: Acetylcholinesterase Inhibition

In vitro assays demonstrated that several piperazine derivatives inhibited human acetylcholinesterase effectively. The compound showed a competitive inhibition pattern, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

Case Study 3: Antitumor Activity

A recent investigation into the antitumor properties of piperazine derivatives revealed that 1-(Benzyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride significantly reduced proliferation rates in various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves a multi-step process, starting with the preparation of the piperazine intermediate (4-(3-chlorophenyl)piperazine) and a benzyloxy-propanol derivative. A key step is the nucleophilic substitution or aminomethylation reaction between the piperazine and the propanol precursor. For example, aminomethylation under reflux conditions with a polar aprotic solvent (e.g., acetonitrile) and a base (e.g., triethylamine) can facilitate coupling. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Similar methodologies are detailed in piperazine derivative syntheses, such as aminomethylation of ketones .

Basic: Which analytical techniques are critical for characterizing purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity, including benzyloxy and piperazine moieties.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% by area normalization) and detects impurities.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography: Resolves stereochemistry if crystalline derivatives are obtained .
    For impurity profiling, validated HPLC methods with UV detection (e.g., C18 columns, gradient elution) are recommended, as described in pharmacopeial standards .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: In airtight containers at 2–8°C, protected from light and moisture.
  • Disposal: Follow hazardous waste protocols for halogenated organic salts. Refer to safety guidelines for structurally similar piperazine derivatives .

Advanced: How can researchers resolve discrepancies in reported receptor binding affinities?

Answer:
Contradictions may arise from:

  • Assay Conditions: Variations in buffer pH, temperature, or ion concentration (e.g., Mg²⁺ in GPCR assays). Standardize protocols using reference agonists/antagonists.
  • Compound Purity: Impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and LC-MS .
  • Receptor Subtype Selectivity: Perform parallel assays across subtypes (e.g., 5-HT1A vs. D2 receptors) using radioligand binding (³H-spiperone for D2) or functional assays (cAMP measurement) .

Advanced: What strategies optimize metabolic stability during preclinical evaluation?

Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP450-mediated oxidation).
  • Structural Modifications: Block labile sites (e.g., methylene groups in piperazine) via fluorination or steric hindrance.
  • Metabolite Identification: Use LC-MS/MS to track phase I/II metabolites. Compare stability with analogs, such as LY2409881 hydrochloride, which shares a piperazine scaffold .

Advanced: How to design experiments to determine receptor subtype selectivity?

Answer:

  • Receptor Panels: Test against a broad panel (e.g., 5-HT, dopamine, adrenergic receptors) using competitive binding assays with radiolabeled ligands (³H-ketanserin for 5-HT2A).
  • Functional Assays: Measure second messengers (e.g., Ca²⁺ flux for GPCR activation) in transfected cell lines.
  • Computational Modeling: Docking studies (e.g., Schrödinger Suite) predict binding modes to subtype-specific pockets. Cross-validate with mutagenesis data .

Advanced: How to address contradictions in cytotoxicity data across cell lines?

Answer:

  • Cell Line Variability: Use isogenic cell lines to control for genetic background.
  • Assay Consistency: Standardize MTT/XTT protocols (incubation time, serum concentration).
  • Off-Target Effects: Screen against kinase panels to rule out unintended interactions.
  • Metabolic Activation: Test prodrug conversion in cells with high vs. low CYP expression .

Advanced: What methods validate the compound’s blood-brain barrier (BBB) penetration?

Answer:

  • In Silico Prediction: Use BBB score calculators (e.g., SwissADME) based on logP and polar surface area.
  • In Vitro Models: Parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 cell monolayers.
  • In Vivo Studies: Measure brain-to-plasma ratio in rodent models post-IV administration. Reference studies on piperazine-containing CNS drugs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.